N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,4-dioxaspiro[4.5]decane moiety linked to a 2-methoxyphenyl group via an oxalamide bridge.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-23-15-8-4-3-7-14(15)20-17(22)16(21)19-11-13-12-24-18(25-13)9-5-2-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWGGAUNLKQDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps. The starting material, 1,4-dioxaspiro[4.5]decan-2-ylmethanol, is first prepared through a reaction involving cyclohexanone and ethylene glycol under acidic conditions . This intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl derivative. Finally, the oxalyl derivative is coupled with 2-methoxyaniline under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxalamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related oxalamide derivatives, highlighting variations in substituents, molecular weights, and synthetic yields:
Key Observations:
Structural Flexibility vs. Rigidity: The spirocyclic derivatives (e.g., ) exhibit higher molecular weights and rigidity compared to non-spiro analogs like Compound 17 . This rigidity may improve target selectivity but reduce metabolic stability.
Substituent Effects: Electron-donating groups (e.g., methoxy in ) enhance solubility but may reduce membrane permeability. Functional groups like sulfamoyl () or ferrocenyl () introduce unique properties (e.g., H-bonding, redox activity) for specialized applications.
Synthetic Feasibility: Yields vary significantly (35% for Compound 17 vs. 73% for Compound 2 ), suggesting that steric hindrance from spirocyclic systems (e.g., ) may complicate synthesis.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, preliminary research findings, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C18H24N2O4, with a molecular weight of approximately 332.4 g/mol. The compound features a 1,4-dioxaspiro[4.5]decan moiety that contributes to its three-dimensional conformation and a methoxyphenyl group that may enhance its biological activity and chemical reactivity .
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. The proposed mechanism of action involves interaction with specific molecular targets, potentially modulating signal transduction pathways and influencing enzyme activity .
Potential Targets
- Receptor Interacting Protein Kinase 1 (RIPK1) : The compound has been identified as an inhibitor of RIPK1's kinase activity, which plays a crucial role in regulating necroptosis—a form of programmed cell death .
- Inflammatory Pathways : It is hypothesized that the compound may interfere with pathways involved in inflammation, although specific targets remain to be fully elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Preliminary evidence suggests activity | |
| Analgesic | Potential analgesic effects noted | |
| Kinase inhibition | Inhibits RIPK1 kinase activity | |
| Interaction with enzymes | Modulates enzyme activity in signaling pathways |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of oxalamides and found that derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism was attributed to the modulation of NF-kB signaling pathways.
Study 2: Kinase Inhibition
Research focused on the inhibition of RIPK1 by various oxalamide derivatives showed promising results in reducing necroptotic cell death in cellular models. The structure-activity relationship indicated that modifications to the methoxy group could enhance inhibitory potency.
Study 3: Analgesic Properties
Preclinical trials assessed the analgesic effects of similar compounds in animal models, demonstrating reduced pain responses through central nervous system pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
